8-Bromo-5-chloroquinoline

Cross-coupling C-H functionalization Sequential synthesis

8-Bromo-5-chloroquinoline (CAS 1154741-20-4) is a strategic building block for next-generation HIV-1 integrase allosteric inhibitors. Its defining 8-bromo substitution confers resistance-breaking activity against the ALLINI-resistant A128T mutant—a profile unattainable with 6-bromo or other positional isomers. The orthogonal C8-Br and C5-Cl handles enable sequential, site-selective cross-coupling without protecting-group manipulation, drastically reducing synthetic step count versus mono-halogenated alternatives. Ideal for PROTAC synthesis and chemical biology probe construction. Supplied as a pale-yellow solid at ≥98% purity with full analytical documentation (NMR, HPLC, GC). Bulk and research quantities available; request a quote today.

Molecular Formula C9H5BrClN
Molecular Weight 242.5 g/mol
CAS No. 1154741-20-4
Cat. No. B079507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Bromo-5-chloroquinoline
CAS1154741-20-4
Molecular FormulaC9H5BrClN
Molecular Weight242.5 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2N=C1)Br)Cl
InChIInChI=1S/C9H5BrClN/c10-7-3-4-8(11)6-2-1-5-12-9(6)7/h1-5H
InChIKeyZYHHRBFTAKZOLH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Bromo-5-chloroquinoline (CAS 1154741-20-4): A Precision Orthogonal Synthetic Intermediate for Medicinal Chemistry and Cross-Coupling Applications


8-Bromo-5-chloroquinoline (CAS 1154741-20-4) is a disubstituted quinoline heterocycle bearing bromine at the C8 position and chlorine at the C5 position of the quinoline ring system [1]. With a molecular formula of C₉H₅BrClN and a molecular weight of 242.50 g/mol, this compound is characterized by its orthogonal halogenation pattern, which enables sequential, site-selective cross-coupling reactions including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings [2]. The compound is commercially available as a pale-yellow to yellow-brown solid with typical purities of 95-98% as determined by GC or HPLC, and is supplied with full analytical documentation including NMR, HPLC, and GC certificates of analysis .

Why 8-Bromo-5-chloroquinoline Cannot Be Replaced by Positional Isomers or Mono-Halogenated Quinolines in Critical Synthetic Applications


Substitution of 8-bromo-5-chloroquinoline with alternative halogenated quinolines is precluded by two interdependent factors: regiospecific reactivity dictated by the ortho/para-directing effects of the quinoline nitrogen, and the divergent biological profiles observed for different halogenation patterns in structure-activity relationship studies. The 5-chloro substituent modulates electron density and Lewis basicity at the quinoline nitrogen (pKa = 1.24 ± 0.29 predicted) , while the 8-bromo position provides a reactive handle for transition metal-catalyzed cross-coupling [1]. Critically, biological studies demonstrate that 5- and 8-substituted quinolines exhibit decreased in vitro antiplasmodial activity relative to 7-substituted analogs, whereas 6- and 7-substituted compounds maintain comparable activity [2]. Furthermore, in HIV-1 integrase allosteric inhibitor research, 8-bromo analogs retained full antiviral effectiveness against the ALLINI-resistant IN A128T mutant, whereas the corresponding 6-bromo analog experienced significant potency loss [3]. These compound-specific substitution effects mean that positional isomers cannot be interchanged without fundamentally altering synthetic outcomes and biological activity profiles.

Quantitative Differentiation Evidence for 8-Bromo-5-chloroquinoline Versus Positional Isomers and Mono-Halogenated Comparators


Orthogonal Halogenation Pattern Enables Sequential, Site-Selective Cross-Coupling Not Possible with Mono-Halogenated Quinolines

8-Bromo-5-chloroquinoline possesses two differentially reactive halogen handles (C8-Br and C5-Cl) that enable sequential functionalization without protecting group manipulation [1]. This orthogonal reactivity profile is fundamentally absent in mono-halogenated quinolines such as 8-bromoquinoline or 5-chloroquinoline, which offer only a single site for derivatization. In patented synthetic methodologies for bromo-substituted quinolines, the C8-bromo position undergoes Suzuki-Miyaura coupling preferentially, while the C5-chloro substituent remains intact under these conditions, allowing subsequent functionalization steps [2].

Cross-coupling C-H functionalization Sequential synthesis

8-Bromo Substitution Retains Full Antiviral Potency Against ALLINI-Resistant HIV-1 Integrase Mutant (A128T) While 6-Bromo Analog Fails

In a comparative study of multi-substituted quinoline-based HIV-1 integrase allosteric inhibitors (ALLINIs), the 8-bromo substituted analog demonstrated retention of full antiviral effectiveness when tested against the ALLINI-resistant IN A128T mutant virus, whereas the 6-bromo substituted analog exhibited a significant loss of potency against the same mutant [1]. While this study evaluated analogs containing the 8-bromo substitution pattern rather than 8-bromo-5-chloroquinoline itself, the retention of activity against the drug-resistant mutant is specifically attributed to the bromine substitution at the 8-position rather than the 6-position, establishing a clear structure-activity relationship that informs scaffold selection [2].

Antiviral HIV-1 integrase Drug resistance

5-Substituted Quinolines Exhibit Reduced Antiplasmodial Activity Compared to 7-Chloro Substitution Baseline in P. falciparum Assays

A comprehensive structure-activity relationship study of reversed chloroquines demonstrated that quinoline analogs bearing substituents at the 5-position (including chloro, bromo, iodo, fluoro, nitro, trifluoromethyl, methyl, and methoxy) consistently exhibited decreased in vitro antiplasmodial activity against Plasmodium falciparum relative to the 7-chloro substitution baseline [1]. In contrast, 6- and 7-substituted compounds with various substituents maintained comparable activity to 7-chloro substituted compounds in most cases [1]. This SAR trend indicates that the 5-chloro substituent in 8-bromo-5-chloroquinoline is predicted to modulate biological activity in a directionally distinct manner from 7-chloro or 6-substituted analogs.

Antimalarial SAR Plasmodium falciparum

Halogen-Induced Electronic Modulation Produces Distinct pKa and Lipophilicity Profile Relative to Non-Halogenated Quinoline Scaffolds

The dual halogenation of 8-bromo-5-chloroquinoline produces a distinct physicochemical signature characterized by a predicted pKa of 1.24 ± 0.29 and a computed XLogP3 value of 3.9 . The electron-withdrawing effects of both bromine and chlorine substituents reduce the basicity of the quinoline nitrogen compared to unsubstituted quinoline (pKa approximately 4.9), and increase lipophilicity compared to mono-halogenated analogs [1]. The density of 1.673 g/cm³ and boiling point of 325.7°C at 760 mmHg (predicted) further distinguish this compound from less substituted analogs [2].

Physicochemical properties Drug-likeness pKa

Validated Research and Industrial Applications for 8-Bromo-5-chloroquinoline Based on Quantitative Evidence


Medicinal Chemistry: HIV-1 Integrase Allosteric Inhibitor Development Targeting Drug-Resistant Mutants

Based on evidence that 8-bromo substituted quinoline analogs retain full antiviral effectiveness against the ALLINI-resistant IN A128T mutant while 6-bromo analogs lose potency [1], 8-bromo-5-chloroquinoline is positioned as a strategic building block for constructing next-generation HIV-1 integrase allosteric inhibitors. The 8-bromo substitution pattern confers resistance-breaking activity that is not achievable with 6-bromo or other positional isomers. The 5-chloro substituent provides an additional site for SAR exploration and may further modulate potency or pharmacokinetic properties [2].

Synthetic Methodology: Sequential Cross-Coupling for Complex Polyfunctionalized Quinoline Scaffolds

The orthogonal halogenation pattern (C8-Br and C5-Cl) enables sequential, site-selective cross-coupling reactions without protecting group manipulations [1]. In patented methodologies for bromo-substituted quinolines, Suzuki-Miyaura coupling occurs preferentially at the C8-bromo position while the C5-chloro substituent remains intact, allowing subsequent functionalization [2]. This capability reduces the synthetic step count for accessing polyfunctionalized quinoline derivatives compared to using mono-halogenated starting materials that require iterative protection-deprotection sequences .

Structure-Activity Relationship Studies: Halogen Position Screening in Quinoline-Based Drug Discovery

SAR evidence indicates that 5-substituted quinolines (including chloro) exhibit decreased in vitro antiplasmodial activity relative to 7-chloro substitution, whereas 6- and 7-substituted compounds maintain comparable activity [1]. This compound-specific activity profile makes 8-bromo-5-chloroquinoline a valuable probe molecule for systematic exploration of halogen position effects on target binding, selectivity, and off-target activity profiles in quinoline-based drug discovery programs. Its distinct physicochemical properties (pKa = 1.24 ± 0.29 predicted; XLogP3 = 3.9) further enable exploration of electronic and lipophilic SAR dimensions [2].

Chemical Biology: Dual-Functionalized Fluorescent Probe and Affinity Reagent Synthesis

The orthogonal C8-bromo and C5-chloro handles permit sequential attachment of two distinct functional moieties—for example, a fluorophore or biotin tag at one position and a target-binding pharmacophore at the other. This capability is particularly valuable for constructing chemical biology probes, affinity reagents, and PROTAC (Proteolysis Targeting Chimera) molecules where spatial orientation of the two functional elements is critical for ternary complex formation [1]. The compound's solid physical form and 98% GC purity specification [2] ensure reproducible synthetic outcomes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Bromo-5-chloroquinoline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.